3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester 3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768479
InChI: InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-7(13)6-14-9(8)10(16)18-4/h5-6H,1-4H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC
Molecular Formula: C12H15FN2O4
Molecular Weight: 270.26 g/mol

3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13768479

Molecular Formula: C12H15FN2O4

Molecular Weight: 270.26 g/mol

* For research use only. Not for human or veterinary use.

3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester -

Specification

Molecular Formula C12H15FN2O4
Molecular Weight 270.26 g/mol
IUPAC Name methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-7(13)6-14-9(8)10(16)18-4/h5-6H,1-4H3,(H,15,17)
Standard InChI Key DUZRYLHBPKELMY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted with three functional groups:

  • Fluorine at the 5-position, enhancing electronegativity and influencing reactivity.

  • tert-Butoxycarbonyl (Boc) group at the 3-position, providing amine protection during synthetic workflows.

  • Methyl ester at the 2-position, facilitating further derivatization via hydrolysis or transesterification .

The IUPAC name, methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate, reflects this substitution pattern . Key identifiers include:

PropertyValueSource
CAS Number2555249-77-7
Molecular FormulaC₁₂H₁₅FN₂O₄
Molecular Weight270.26 g/mol
SMILESCOC(=O)C1=NC=C(C=C1F)NC(=O)OC(C)(C)C

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Introduction of the Boc Group: A Curtius rearrangement reaction converts an acyle azide intermediate into an isocyanate, which reacts with tert-butanol to install the Boc-protected amine .

  • Esterification: Methyl ester formation is achieved via acid-catalyzed esterification or nucleophilic substitution .

A representative procedure from Mamouni et al. (2007) reports an 80% yield using toluene reflux and silica gel chromatography (9:1 EtOAc/petroleum ether) . Critical reaction parameters include:

  • Temperature: 100°C for tert-butanol coupling .

  • Catalysts: Methanesulfonic acid for Boc deprotection without disturbing the ester group .

Applications in Drug Discovery

Role as a Building Block

The compound’s modular structure enables diverse transformations:

  • Suzuki-Miyaura Coupling: The fluorine atom facilitates cross-coupling reactions to introduce aryl/heteroaryl groups .

  • Peptide Synthesis: The Boc group is cleaved under acidic conditions (e.g., TFA) to expose the amine for peptide bond formation .

Case Studies

  • Anticancer Agents: Analogues with fluorinated pyridine cores exhibit enhanced binding to kinase targets .

  • Antibacterial Derivatives: Methyl ester hydrolysis yields carboxylic acids, which are precursors to amide-based inhibitors .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and ethyl acetate .

  • Stability: Stable at 2–8°C for ≥6 months; sensitive to strong acids/bases .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.47 (s, 9H, Boc CH₃), 3.85 (s, 3H, OCH₃), 7.55 (dd, J = 8.5, 4.3 Hz, H-5), 8.32 (dd, J = 4.3, 1.3 Hz, H-4) .

  • IR (ATR): 3298 cm⁻¹ (N-H), 1721 cm⁻¹ (C=O ester), 1691 cm⁻¹ (C=O Boc) .

  • MS (ESI): m/z 271.1 [M+H]⁺ .

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